Guaiacin B Guaiacin B Guaiacin B is a natural product found in Fagonia indica, Thalictrum minus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1900469
InChI: InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-35(56)33(54)31(52)26(20-49)61-40)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-38-36(57)37(24(50)21-59-38)63-39-34(55)32(53)30(51)25(19-48)60-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,44-,45+,46+,47-/m0/s1
SMILES:
Molecular Formula: C47H76O17
Molecular Weight: 913.1 g/mol

Guaiacin B

CAS No.:

Cat. No.: VC1900469

Molecular Formula: C47H76O17

Molecular Weight: 913.1 g/mol

* For research use only. Not for human or veterinary use.

Guaiacin B -

Specification

Molecular Formula C47H76O17
Molecular Weight 913.1 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Standard InChI InChI=1S/C47H76O17/c1-42(2)14-16-47(41(58)64-40-35(56)33(54)31(52)26(20-49)61-40)17-15-45(6)22(23(47)18-42)8-9-28-44(5)12-11-29(43(3,4)27(44)10-13-46(28,45)7)62-38-36(57)37(24(50)21-59-38)63-39-34(55)32(53)30(51)25(19-48)60-39/h8,23-40,48-57H,9-21H2,1-7H3/t23-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,44-,45+,46+,47-/m0/s1
Standard InChI Key LCMURMAVBYASPU-VVOATYSYSA-N
Isomeric SMILES C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Introduction

Chemical Structure and Properties

Guaiacin B possesses a complex molecular structure that combines a triterpenoid core with multiple sugar moieties. Its comprehensive chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC47H76O17
Molecular Weight913.1 g/mol
CAS Number101021-02-7
Chemical ClassificationOleanane-type triterpenoid saponin
Glycosidic Structure3-O-[D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl] oleanolic acid-28-O-β-D-glucopyranosyl ester
SynonymsOleanolic acid-3-O-(glucopyranosyl-1-3-arabinopyranosyl)-28-1-glucopyranosyl ester

Structurally, Guaiacin B features an oleanolic acid skeleton as its aglycone (non-sugar component), with specific sugar attachments at two positions :

  • A D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl unit at the C-3 position

  • A β-D-glucopyranosyl ester at the C-28 position

This structural arrangement creates an amphipathic molecule with both hydrophilic sugar regions and a hydrophobic triterpenoid backbone, which is characteristic of saponins and influences their biological activities .

Isolation and Characterization

The isolation and structural elucidation of Guaiacin B has been accomplished through a combination of extraction methodologies and advanced analytical techniques.

Isolation Methods

Guaiacin B was initially isolated from the leaves of Guaiacum officinale through a process involving methanolic extraction followed by chromatographic separation . Similar approaches were used to isolate the compound as a minor component from Ilex paraguariensis leaves . The isolation process typically follows these general steps:

  • Plant material extraction using methanol or other polar solvents

  • Liquid-liquid partitioning to separate saponins from other plant constituents

  • Column chromatography separation, often using silica gel or reverse-phase media

  • Final purification through preparative HPLC or other high-resolution chromatographic techniques

Structural Characterization

The complex structure of Guaiacin B has been characterized and confirmed using multiple complementary analytical techniques:

  • 13C-NMR Spectroscopy: Critical for determining the carbon skeleton and identifying the attachment points of sugar moieties to the aglycone

  • 1H-NMR Spectroscopy: Provides information about hydrogen environments and stereochemical configurations

  • FAD Mass Spectroscopy and API-MS: Establishes the molecular weight and fragmentation pattern of the intact molecule

  • Chemical Hydrolysis: Confirms the identity of individual sugar components by comparison with authentic standards

Through these methods, researchers have definitively established Guaiacin B's structure as oleanolic acid-3-O-{β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl}-(28→1)-β-D-glucopyranosyl ester .

Comparative Analysis with Related Compounds

Guaiacin B shares structural similarities with other plant-derived saponins but has distinctive characteristics that differentiate it from related compounds.

Comparison with Guaiacin A

Both Guaiacin A and Guaiacin B were isolated from Guaiacum officinale leaves and characterized concurrently . While both are triterpenoid saponins, Guaiacin A features a 30-nor-olean-12,20(29)-dien structure compared to Guaiacin B's oleanolic acid backbone, creating significant differences in their biological properties and chemical reactivity.

Relationship to Matesaponins

Research into minor saponins from Ilex paraguariensis revealed that Guaiacin B is an isomeric form of the known matesaponin 1 (MSP 1) . The primary structural difference between these compounds lies in their aglycone portions - Guaiacin B contains oleanolic acid, while matesaponins contain ursolic acid . This subtle structural variation likely confers different biological activities and pharmacological properties.

Compound TypeC(3) SaccharideC(28) SaccharideTotal Yield from Oleanolic Acid
3-Monoglycosideβ-D-GlcH58%
3-Monoglycosideβ-D-GalH55%
3-Monoglycosideβ-D-XylH71%
3-Monoglycosideα-L-AraH76%
3-Monoglycoside (disaccharide)β-D-Gal-(1→4)-β-D-GlcH75%
28-MonoglycosideHβ-D-Gal80%

These synthetic yields provide benchmark standards for potential synthetic approaches to Guaiacin B .

Analytical Methods for Identification

Modern analytical techniques provide several approaches for the reliable identification and quantification of Guaiacin B in complex matrices.

Chromatographic Methods

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for saponin analysis, LC-MS and LC-MSⁿ approaches have been successfully employed to characterize Guaiacin B and distinguish it from structural isomers

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, often with UV or evaporative light-scattering detection

  • Thin-Layer Chromatography (TLC): Applied as an initial screening method with specific spray reagents for saponin visualization

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 13C-NMR and 1H-NMR provide detailed structural information about Guaiacin B

  • Mass Spectrometry: Various ionization techniques including API-MS and FAD-MS enable molecular weight determination and structural elucidation through fragmentation pattern analysis

  • Infrared Spectroscopy: Can provide confirmatory information about functional groups present in the molecule

Future Research Directions

Despite the identification and structural characterization of Guaiacin B, numerous aspects of this compound remain unexplored, presenting several promising avenues for future research:

  • Comprehensive Biological Evaluation: Systematic studies of Guaiacin B's potential anti-inflammatory, anticancer, and immunomodulatory properties are needed

  • Pharmacokinetic Profiling: Investigation of absorption, distribution, metabolism, and excretion parameters would provide crucial information for potential therapeutic applications

  • Total Synthesis Optimization: Development of efficient synthetic routes specifically for Guaiacin B would facilitate larger-scale production for research purposes

  • Structure-Activity Relationship Studies: Creation and testing of structural analogs could identify key pharmacophores and lead to improved derivatives

  • Drug Delivery Systems: Exploration of nanoformulations or other delivery approaches to overcome challenges related to saponin administration

The complex structure and natural origin of Guaiacin B position it as a compound of significant interest for both natural product chemistry and potential medicinal applications.

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